Comprehensive Technical Guide on Phenyl 1,2-Dihydropyridine-1-carboxylate (CAS 79328-86-2): Molecular Properties, 3D Structural Dynamics, and Synthetic Applications
Comprehensive Technical Guide on Phenyl 1,2-Dihydropyridine-1-carboxylate (CAS 79328-86-2): Molecular Properties, 3D Structural Dynamics, and Synthetic Applications
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of stabilizing highly reactive intermediates for downstream synthesis. The 1,2-dihydropyridine system is notoriously prone to oxidative rearomatization. However, by introducing an electron-withdrawing phenyl carbamate group at the N1 position, we effectively quench the nitrogen lone pair's availability, trapping the molecule in its diene form[1].
This whitepaper provides an in-depth technical analysis of CAS 79328-86-2 , formally known as Phenyl 1,2-dihydropyridine-1-carboxylate or 1(2H)-Pyridinecarboxylic acid, phenyl ester [2]. We will explore its physicochemical profile, 3D structural dynamics, and the mechanistic causality behind its regioselective synthesis, providing a self-validating framework for researchers utilizing this privileged scaffold in alkaloid synthesis and pharmaceutical development.
Physicochemical Profiling & 3D Structural Dynamics
Understanding the baseline metrics of CAS 79328-86-2 is critical for stoichiometric calculations and analytical validation.
Quantitative Data Summary
| Property | Value |
| CAS Registry Number | 79328-86-2 |
| IUPAC Name | Phenyl 1,2-dihydropyridine-1-carboxylate |
| Common Synonyms | 1(2H)-Pyridinecarboxylic acid, phenyl ester |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Structural Class | N-Acyl Dihydropyridine (Carbamate) |
3D Structural Formula & Conformational Analysis
The 3D architecture of CAS 79328-86-2 dictates its reactivity. The 1,2-dihydropyridine core is a cyclic diene. The C3-C4 and C5-C6 bonds are localized double bonds, while the C2 position is an sp³ hybridized methylene group. This breaks the full aromaticity of the parent pyridine ring, causing the ring to adopt a slight "boat-like" conformation to minimize steric strain at the sp³ carbon.
Crucially, the nitrogen atom (N1) is conjugated with the carbonyl group of the phenyl ester, adopting an sp²-like planar geometry. This hyperconjugation between the nitrogen lone pair, the carbonyl π-system, and the ring diene system provides critical thermodynamic stability to an otherwise highly reactive scaffold, preventing spontaneous dehydrogenation[1].
Mechanistic Causality: Stability vs. Reactivity
In synthetic chemistry, the 1,4-dihydropyridine isomer is often thermodynamically favored and forms the basis of many commercial calcium-channel blockers (e.g., nifedipine, nimodipine)[1]. However, the 1,2-isomer (CAS 79328-86-2) is kinetically accessible and serves as a vastly superior diene for cycloaddition reactions.
Why does this specific structure work? The presence of the electron-withdrawing phenoxycarbonyl group at the 1-position stabilizes the 1,2-dihydropyridine[1]. Without this group, the molecule would rapidly oxidize back to pyridine. The bulky phenyl ring also provides steric shielding, which is vital during the synthetic process to direct incoming nucleophiles (like hydrides) exclusively to the 2-position rather than the 4-position.
Fig 1. Downstream applications of the 1,2-dihydropyridine scaffold.
Experimental Methodology: Regioselective Synthesis
To generate CAS 79328-86-2, we must rely on the regioselective reduction of an in situ generated N-phenoxycarbonylpyridinium salt[1]. The protocol below is designed as a self-validating system; deviations in temperature or reagent choice will result in catastrophic yield loss due to over-reduction or rearomatization.
Step-by-Step Protocol
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Activation: Dissolve pure pyridine (2.00 g, 0.025 mol) in absolute ethanol. Purge the reaction vessel with inert gas (Argon/N₂) and cool the system to -78 °C using a dry ice/acetone bath.
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Hydride Preparation: Suspend Sodium Borohydride (NaBH₄, 1.05 g, 0.028 mol) in the chilled mixture.
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Electrophilic Trapping: Slowly add freshly distilled phenyl chloroformate (PhOCOCl, 4.00 g, 0.025 mol) dropwise over 1 hour. Critical Control: The internal temperature must strictly remain below -70 °C to control the highly exothermic formation of the pyridinium salt.
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Reduction: Stir the mixture at -78 °C for 2 hours. The in situ generated N-phenoxycarbonylpyridinium ion is highly electrophilic and is rapidly reduced by the hydride.
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Quenching & Extraction: Pour the mixture into cold water to quench unreacted hydride, then extract the aqueous layer with diethyl ether or dichloromethane.
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Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
The Causality Behind the Protocol
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Temperature (-78 °C): Dihydropyridines are highly sensitive to heat. Low temperatures prevent disproportionation and control the regioselectivity of the hydride attack[1].
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NaBH₄ in EtOH: A mild hydride source is mandatory. Stronger reducing agents (like LiAlH₄) would attack the carbamate carbonyl or over-reduce the ring to a tetrahydropyridine.
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Steric Direction: The bulky phenyl group of the chloroformate blocks hydride attack at the C4 position, directing the reduction regioselectively to the C2 position[1].
Fig 2. Mechanistic workflow for the regioselective synthesis of CAS 79328-86-2.
Analytical Validation (E-E-A-T)
Trustworthiness in synthesis requires rigorous analytical validation. How do we confirm the isolation of the 1,2-isomer (CAS 79328-86-2) over the 1,4-isomer?
¹H NMR Spectroscopy is the gold standard:
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The 1,2-Isomer Signature: Look for a characteristic sp³ methylene signal (a doublet or multiplet integrating to 2 protons) around 4.0 - 4.5 ppm, corresponding to the C2 protons adjacent to the nitrogen.
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The 1,4-Isomer Contrast: The 1,4-isomer would show an sp³ methylene signal at the C4 position, which typically resonates further upfield (around 3.0 ppm) and splits differently due to the symmetry of the 1,4-diene system.
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Furthermore, the olefinic protons in the 1,2-isomer exhibit a distinct asymmetric coupling pattern compared to the symmetric pattern of the 1,4-isomer.
By strictly adhering to the thermodynamic controls outlined in the protocol and validating via NMR, researchers can reliably leverage CAS 79328-86-2 as a stable, high-yield intermediate for complex alkaloid synthesis.
References
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ChemNet, "79328-86-2 1(2H)-Pyridinecarboxylic acid, phenyl ester", 2
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J.-C. Quirion, E. Leclerc, and P. Jubault, "Product Class 4: 1,2-Dihydropyridines", Science of Synthesis / Thieme Connect, 1
